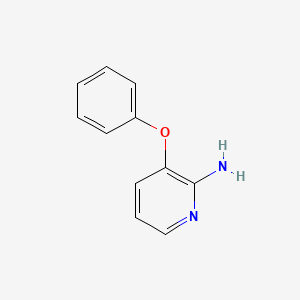

3-Phenoxypyridin-2-amine

Vue d'ensemble

Description

3-Phenoxypyridin-2-amine is a chemical compound with the CAS Number: 391906-83-5 . It has a molecular weight of 186.21 and its IUPAC name is 3-phenoxy-2-pyridinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8H, (H2,12,13) . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The structure can be further analyzed using molecular dynamics simulations .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

1. Organic Synthesis and Chemical Transformations

3-Phenoxypyridin-2-amine is utilized in organic synthesis, particularly in ligand-promoted meta-C-H transformations. For instance, it's used in meta-C-H amination and alkynylation of aniline and phenol substrates. This is achieved using a modified norbornene as a mediator and a monoprotected 3-amino-2-hydroxypyridine/pyridone-type ligand (Wang et al., 2016). Similarly, a study developed a method for meta-C-H arylation of anilines, phenols, and heterocycles using a 3-acetylamino-2-hydroxypyridine class of ligands (Wang et al., 2016).

2. Agricultural Applications

In agriculture, phenoxypyridines, a class of compounds including this compound, have been explored for their herbicidal activities. Studies found that some 2-phenoxypyridines exhibited high potential as useful herbicides, with certain derivatives showing promising herbicidal activity (Fujikawa et al., 1970).

3. Biomedical Research

This compound derivatives have been investigated in biomedical research. For instance, Schiff Bases of 5 - (2 - phenoxypyridin - 3 - yl) - 1, 3, 4 - thiadiazol - 2 - amine derivatives were synthesized and tested for in vitro anticancer activity, with some compounds showing cytotoxic effects against cancer cell lines (Vinayak et al., 2014).

4. Photophysical and Luminescence Studies

In the field of photophysics, Eu(III) complexes featuring 1-hydroxypyridin-2-one (1,2-HOPO) chelate group, which is related to this compound, have been synthesized and studied for their stability and photophysical properties. These complexes show potential for applications in Homogeneous Time-Resolved Fluorescence (HTRF) assays and Luminescence Resonance Energy Transfer (LRET) biological assays (Moore et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .

Mode of Action

As a phenoxypyridine derivative, it may interact with its targets in a manner similar to other phenoxypyridine compounds . .

Biochemical Pathways

Phenoxypyridine compounds have been found to be active in various biochemical pathways, but the specific pathways influenced by 3-Phenoxypyridin-2-amine are still under investigation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .

Analyse Biochimique

Biochemical Properties

It is known that this compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, a major drug efflux transporter, suggesting that it may have good bioavailability

Molecular Mechanism

It is known that this compound can inhibit CYP1A2, an enzyme involved in drug metabolism . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression induced by 3-Phenoxypyridin-2-amine remain to be determined.

Propriétés

IUPAC Name |

3-phenoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTHRNDBNYACBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391906-83-5 | |

| Record name | 3-Phenoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)

![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)

![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)

![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)

![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)